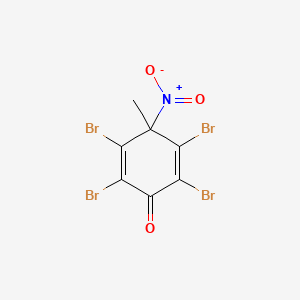
2,4-Bis(Trifluoromethyl)Phenylacetonitrile
Descripción general
Descripción
2,4-Bis(trifluoromethyl)phenylacetonitrile is a chemical compound that is part of a broader class of trifluoromethylated aromatic compounds. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups can significantly alter the physical, chemical, and biological properties of these molecules.
Synthesis Analysis
The synthesis of compounds related to 2,4-bis(trifluoromethyl)phenylacetonitrile often involves the introduction of trifluoromethyl groups into aromatic systems. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony have been synthesized by reacting RFLi with PnCl3, demonstrating the feasibility of introducing multiple trifluoromethyl substituents onto a central atom . Similarly, the synthesis of various fluorinated ligands and their palladium complexes has been reported, which shows the versatility of trifluoromethylated compounds in coordination chemistry .
Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds is characterized by the strong electron-withdrawing effect of the trifluoromethyl groups. This can lead to unique structural features, as seen in the X-ray crystal structures of compounds like Sb(RF)2Cl and Sb(RF)2OSO2CF3, where the presence of these groups influences the coordination behavior of the central atom . The molecular structures of these compounds are often confirmed using various spectroscopic methods, including NMR and IR spectroscopy, which are essential tools for characterizing the presence of functional groups like CN .
Chemical Reactions Analysis
The reactivity of 2,4-bis(trifluoromethyl)phenylacetonitrile derivatives can be quite diverse. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism . Additionally, the synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride demonstrates the ability to control the conversion to different nitrile products .
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl groups into aromatic compounds significantly impacts their physical and chemical properties. For instance, fluorinated polyimides derived from trifluoromethyl-substituted diamines exhibit high solubility in organic solvents, good thermal stability, and excellent mechanical properties . The presence of these groups also affects the dielectric constants, water uptake, and UV-visible absorption properties of the resulting polymers . Furthermore, the synthesis and characterization of acyclic sulfur-nitrogen compounds with trifluoromethyl groups have provided insights into the electron delocalization and bond characteristics of these molecules .
Aplicaciones Científicas De Investigación
Catalyst in Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is highly effective as a catalyst in dehydrative amidation between carboxylic acids and amines. This catalyst is significant in α-dipeptide synthesis, with the ortho-substituent of boronic acid playing a crucial role in the process by preventing amine coordination to the boron atom, thereby accelerating amidation (Wang, Lu, & Ishihara, 2018).
Synthesis of Phenylacetonitriles and Benzonitriles
A method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride was extended to synthesize corresponding phenylacetonitriles, including 2,4-bis(trifluoromethyl)phenylacetonitrile (Kangani, Day, & Kelley, 2008).
Electrochemical Trifluoromethylation
Electrooxidation of trifluoroacetic acid in the presence of acrylonitrile, followed by steam distillation, led to the production of 2,3-bis(2,2,2-trifluoroethyl)succinonitrile, a process that may involve 2,4-bis(trifluoromethyl)phenylacetonitrile intermediates (Dmowski et al., 1997).
Synthesis of Fluorinated Analogs
Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane results in fluorinated analogs of natural compounds. This includes 2,2-bis(polyfluoroalkyl)chroman-4-ones and 2,2-bis(trifluoromethyl)chromenes, which are analogs of natural precocenes (Sosnovskikh et al., 2003).
Uncommon Reactivity and Trimeric Impurity Isolation
An uncommon reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, resulting in the loss of three fluorine atoms, was reported, leading to the isolation and characterization of a trimeric impurity. This highlights the chemical complexity and unique reactivity patterns of such compounds (Stazi et al., 2010).
Preparation of Monofluorophosphines
The preparation of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine and related compounds was documented. These compounds are among the products of the reaction of 1,3-bis(trifluoromethyl)benzene with n-butyllithium, followed by chlorodifluorophosphine, indicating the versatility of fluorinated phenylacetonitriles in synthesizing diverse organophosphorus compounds (Heuer, Jones, & Schmutzler, 1990).
Safety And Hazards
2,4-Bis(Trifluoromethyl)Phenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propiedades
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEJFFSIEUOCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371182 | |
| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
CAS RN |
201789-28-8 | |
| Record name | 2,4-Bis(Trifluoromethyl)Phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201789-28-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)
![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)




